![molecular formula C5H11NOS B1381089 (1-Methanesulfinylcyclopropyl)methanamine CAS No. 1803581-32-9](/img/structure/B1381089.png)
(1-Methanesulfinylcyclopropyl)methanamine
Overview
Description
“(1-Methanesulfinylcyclopropyl)methanamine” is a chemical compound with the CAS Number: 1803581-32-9 . It has a molecular weight of 133.21 and its IUPAC name is (1-(methylsulfinyl)cyclopropyl)methanamine . It is in liquid form .
Physical And Chemical Properties Analysis
“this compound” is a liquid . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Methanotrophs and Methane Conversion
Methanotrophs are bacteria that use methane as their sole carbon source, offering a plethora of biotechnological applications. These applications include producing single-cell proteins, biopolymers, components for nanotechnology (like surface layers), metabolites (such as methanol, formaldehyde, organic acids, and ectoine), lipids for biodiesel and health supplements, growth media, and vitamin B12. Additionally, genetically engineered methanotrophs can produce compounds like carotenoids or farnesene. The enzymes from methanotrophs, like dehydrogenases, oxidase, and catalase, are valuable for their high conversion efficiencies and applications in generating methanol or sequestering CO2 as formic acid ex vivo. Live cultures of methanotrophs can be utilized for bioremediation, chemical transformation, wastewater denitrification, components in biosensors, or even for direct electricity generation (Strong, Xie, & Clarke, 2015).
Biological Hydrogen Methanation
Biological hydrogen (H2) methanation is a promising approach for converting surplus energy from fluctuating sources like wind and solar into natural gas. The Sabatier-reaction, a part of this process, converts electricity to natural gas via electrolysis and subsequent steps. Technical and biological parameters from numerous studies on Biological Hydrogen Methanation (BHM) were compared and analyzed, highlighting the importance of overcoming physical limitations such as gas-liquid mass transfer or pH rise, and enhancing environmental conditions for bacterial biomass. Methane production and the percentage of methane in the off-gas have a distinct relationship, crucial for understanding BHM's potential applications (Lecker, Illi, Lemmer, & Oechsner, 2017).
Methane Production, Oxidation, and Emission by Soils
Soils are a vital component in the methane cycle, acting as both sources and sinks. Methane production in submerged soils is countered by oxidation in aerobic zones of wetland soils and upland soils. Methane transfer to the atmosphere occurs through various pathways, and the balance between methane production and consumption is influenced by numerous factors. Wetland soils are the primary sources of methane, but a significant portion of produced methane is reoxidized. Methane consumption occurs in most soils, with various factors affecting the consumption rates or potential. Understanding these dynamics is crucial for insights into methane's environmental impact and its management (Mer & Roger, 2001).
Safety and Hazards
The safety information for “(1-Methanesulfinylcyclopropyl)methanamine” indicates that it has the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . The hazard statements include H302, H312, H314, H332, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1-methylsulfinylcyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-8(7)5(4-6)2-3-5/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQUVHTCJRCKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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